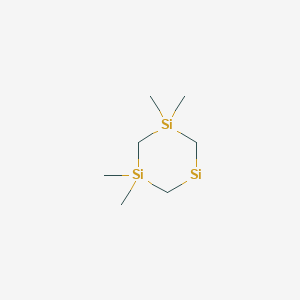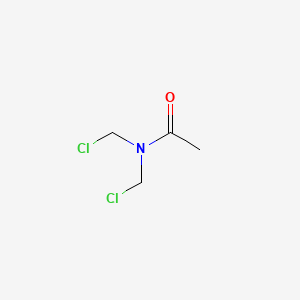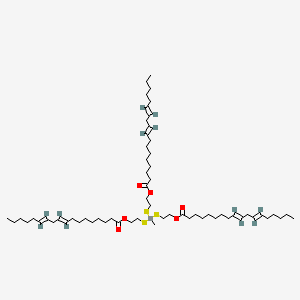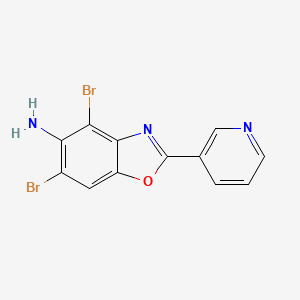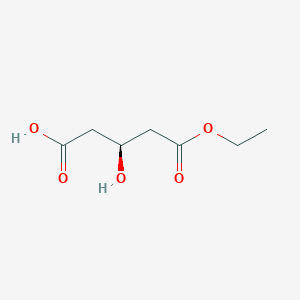![molecular formula C14H19NO4 B13801183 N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is a complex organic compound featuring a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine typically involves multi-step organic reactions. One common approach includes the formation of the benzoannulene core followed by the introduction of the trimethoxy groups. The final step involves the formation of the hydroxylamine moiety under controlled conditions, often using reagents such as hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oximes, and amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The hydroxylamine moiety can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of a benzoannulene core with a hydroxylamine group provides unique chemical reactivity and biological activity compared to other trimethoxyphenyl-containing compounds.
annulen-6-ylidene)hydroxylamine, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H19NO4/c1-17-12-7-9-5-4-6-10(15-16)8-11(9)13(18-2)14(12)19-3/h7,16H,4-6,8H2,1-3H3 |
Clave InChI |
RCAKSFBHTACZEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2CC(=NO)CCCC2=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


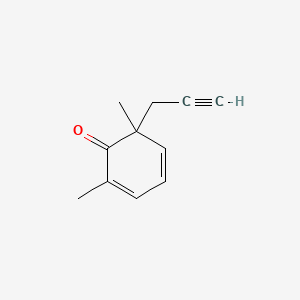
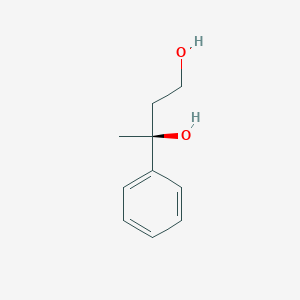
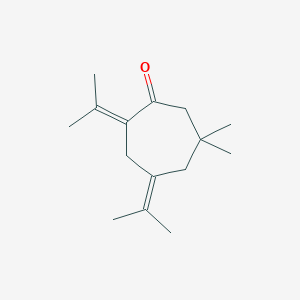
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


